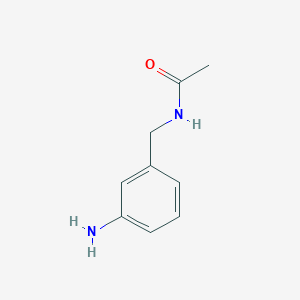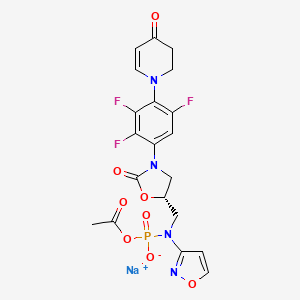
Milvexian
Übersicht
Beschreibung
Milvexian, also known as BMS-986177 and JNJ-70033093, is a blood coagulation factor XIa inhibitor . It is under development for the prevention and treatment of thrombosis, acute ischemic stroke (SSP), venous thromboembolism, atrial fibrillation, atrial flutter, and acute coronary syndrome . It is administered through oral route as a suspension, tablets, and capsules .
Synthesis Analysis
The synthesis of Milvexian involves a series of reactions varying the standard conditions one species at a time . The kinetic study of the Suzuki cross-coupling using a VTNA approach was performed . The process for Milvexian includes the scale-up synthesis of the side chain .Molecular Structure Analysis
Milvexian has a chemical formula of C28H23Cl2F2N9O2 and a molecular weight of 626.450 . Factor XIa, which Milvexian inhibits, contains 4 “apple domains” that form a disk-like structure with extensive interfaces at the base of the catalytic domain .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Milvexian include a series of reactions varying the standard conditions one species at a time . The kinetic dependencies on substrates were studied .Physical And Chemical Properties Analysis
Milvexian is an orally bioavailable, small molecule . Its exposure increases between 50-mg and 200-mg doses . The median Tmax was similar with 50-mg and 200-mg doses (2.5–3.0 h) and delayed under fed conditions (500 mg, 7.0–8.0 h) . The median T1/2 was similar across doses (8.9–11.9 h) .Wissenschaftliche Forschungsanwendungen
Milvexian as a Factor XIa Inhibitor
Milvexian is being explored as a potent inhibitor of Factor XIa (FXIa), a component in the blood coagulation process. Its ability to inhibit FXIa effectively positions it as a potential treatment to prevent and manage thrombotic events. A study conducted on healthy adults demonstrated that various dosing regimens of Milvexian were safe and well-tolerated. This research suggests that Milvexian's pharmacokinetic and pharmacodynamic properties make it suitable for further clinical development (Perera et al., 2021).
Prevention of Venous Thromboembolism
In a clinical trial, Milvexian was evaluated for its efficacy in preventing venous thromboembolism, particularly in patients undergoing knee arthroplasty. The study found a significant dose-response relationship with twice-daily Milvexian, suggesting its effectiveness in venous thromboembolism prevention with a low risk of bleeding (Weitz et al., 2021).
Milvexian's Development from Medicinal Chemistry Perspective
The development of Milvexian from the perspective of medicinal chemistry highlights the challenges in identifying orally bioavailable small molecule inhibitors for antithrombic agents. Milvexian's discovery is a result of extensive research and problem-solving in the field of antithrombic agents (Goodwin, 2021).
Milvexian in Combination with Antiplatelet Therapy
A study investigated the safety and potential pharmacokinetic or pharmacodynamic interactions of Milvexian when co-administered with aspirin and/or clopidogrel. The results showed that Milvexian was safe and well-tolerated in combination with these antiplatelet therapies, without any trend towards increased bleeding potential (Perera et al., 2022).
Comparative Analysis with Other Anticoagulants
Milvexian's impact on thrombin generation in human donor plasma was compared with other anticoagulants like apixaban and dabigatran. The study demonstrated that Milvexian primarily inhibits thrombin generation initiated by the intrinsic pathway activator, contrasting with other anticoagulants that inhibit both intrinsic and extrinsic pathways. This selective inhibition by Milvexian is thought to contribute to its low rate of bleeding in clinical trials (Bunce& Chintala, 2022)
Wirkmechanismus
Safety and Hazards
Milvexian was generally well tolerated, with no deaths, serious adverse events, or discontinuations due to adverse events . Bleeding of any severity occurred in 4% of patients taking Milvexian . Major or clinically relevant nonmajor bleeding occurred in 1% and 2%, respectively . Serious adverse events were reported in 2% and 4%, respectively . It is advised to avoid inhalation, contact with eyes and skin, and avoid dust and aerosol formation .
Zukünftige Richtungen
Milvexian has been granted Fast Track Designation by the U.S. Food and Drug Administration (FDA) for all three prospective indications under evaluation in Phase 3 Librexia Program: Ischemic Stroke, Acute Coronary Syndrome, and Atrial Fibrillation . The Librexia program evaluating Milvexian is unrivaled as the most comprehensive factor XIa inhibitor clinical development program to date and will provide extensive data from nearly 50,000 patients .
Eigenschaften
IUPAC Name |
(9R,13S)-13-[4-[5-chloro-2-(4-chlorotriazol-1-yl)phenyl]-6-oxopyrimidin-1-yl]-3-(difluoromethyl)-9-methyl-3,4,7,15-tetrazatricyclo[12.3.1.02,6]octadeca-1(18),2(6),4,14,16-pentaen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23Cl2F2N9O2/c1-15-3-2-4-23(20-9-16(7-8-33-20)26-21(36-27(15)43)12-35-41(26)28(31)32)39-14-34-19(11-25(39)42)18-10-17(29)5-6-22(18)40-13-24(30)37-38-40/h5-15,23,28H,2-4H2,1H3,(H,36,43)/t15-,23+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWFYCYPTDLKON-CMJOXMDJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C2=NC=CC(=C2)C3=C(C=NN3C(F)F)NC1=O)N4C=NC(=CC4=O)C5=C(C=CC(=C5)Cl)N6C=C(N=N6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](C2=NC=CC(=C2)C3=C(C=NN3C(F)F)NC1=O)N4C=NC(=CC4=O)C5=C(C=CC(=C5)Cl)N6C=C(N=N6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23Cl2F2N9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Milvexian | |
CAS RN |
1802425-99-5 | |
| Record name | Milvexian [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802425995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Milvexian | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16233 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 11,15-Metheno-15H-pyrazolo[4,3-b][1,7]diazacyclotetradecin-5(6H)-one, 10-[4-[5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-6-oxo-1(6H)-pyrimidinyl]-1-(difluoromethyl)-1,4,7,8,9,10-hexahydro-6-methyl-, (6R,10S)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MILVEXIAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W79NDQ608 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B3324044.png)
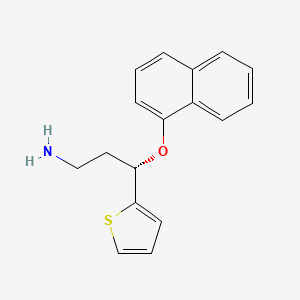
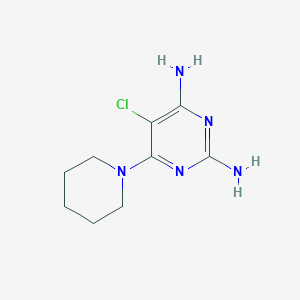


![Methyl 4-azaspiro[2.5]octane-7-carboxylate](/img/structure/B3324068.png)
![Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate](/img/structure/B3324073.png)
![Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B3324080.png)
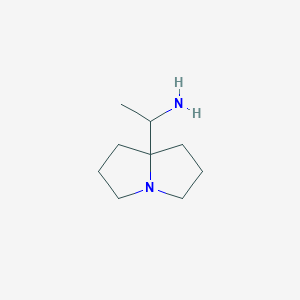
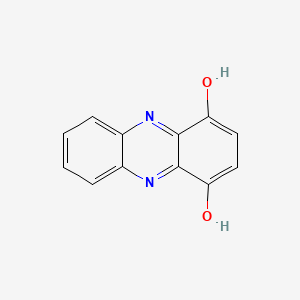

![(R)-(6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol](/img/structure/B3324108.png)
